![molecular formula C13H16O4 B1499709 Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate CAS No. 83823-61-4](/img/structure/B1499709.png)
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Overview
Description
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a chemical compound that belongs to the family of ethyl esters. It is commonly used in scientific research as a building block for the synthesis of various organic compounds.
Scientific Research Applications
DNA Binding and In Silico Studies
The compound has been used in the synthesis of (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid and its triorganotin complexes . These complexes have been studied for their DNA binding properties. The DNA interaction of the representative compounds explored an intercalative binding mode .
Drug Development
The in silico study performed by SwissADME webserver suggested that reported compounds obey the rules of drug-likeness . This indicates the potential of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate in the development of new drugs.
Anticancer Research
Organotin (IV) compounds, which can be synthesized using Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate, have shown potential in anticancer drug development . They have been evaluated against different cell lines and their results endorse their potential of repressing tumor growth .
Synthesis of Natural Products
Eugenol derivatives, which can be synthesized from Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate, have been extensively used as a starting material for total synthesis of several natural products .
Pharmacological Properties
Eugenol derivatives have shown a wide range of biological activities such as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic . This suggests that Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate, as a precursor to these derivatives, could have similar applications.
Chemical Reactivity Studies
The compound has been used in the preparation of (2 R*,4 R*)-1- n -butyl-2-methyl-4- (2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline and (2 R*,4 S*)-1- n -butyl-2-methyl-4- (2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4- tetrahydroquinoline . These compounds can be used to study the chemical reactivity of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.
Organic Radicals
The nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals . This property can be used to study the behavior of organic radicals.
Food Processing Industry
Eugenol, which can be synthesized from Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate, has been extensively used in the food processing industry . This suggests potential applications of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate in this industry as well.
properties
IUPAC Name |
ethyl 4-(2-methoxyphenyl)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-6-4-5-7-12(10)16-2/h4-7H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHZUODGIWFCOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669504 | |
Record name | Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate | |
CAS RN |
83823-61-4 | |
Record name | Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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